3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one
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Overview
Description
3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one is a heterocyclic compound that combines the structural features of benzimidazole and pyrazolone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the condensation of benzimidazole derivatives with pyrazolone derivatives. One common method includes:
Starting Materials: Benzimidazole and ethyl acetoacetate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol.
Procedure: The mixture is refluxed for several hours, followed by cooling and acidification to precipitate the product.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysts: Employing catalysts like palladium or copper to facilitate the reaction.
Purification: Using crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation Products: N-oxides with enhanced biological activity.
Reduction Products: Dihydro derivatives with potential pharmacological properties.
Substitution Products: Halogenated derivatives with varied reactivity and applications.
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound exhibits significant antimicrobial and anticancer activities. It has been tested against various bacterial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in oncology and infectious diseases .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its heterocyclic nature.
Mechanism of Action
The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with cellular targets such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, leading to the disruption of cellular processes. For instance, its anticancer activity may involve the inhibition of DNA synthesis or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole share structural similarities and exhibit similar biological activities.
Pyrazolone Derivatives: Compounds such as 4-aminoantipyrine are structurally related and used in various pharmaceutical applications.
Uniqueness
3-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-5(4H)-one is unique due to its combined benzimidazole and pyrazolone moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C10H8N4O |
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Molecular Weight |
200.20 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C10H8N4O/c15-9-5-8(13-14-9)10-11-6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,11,12)(H,14,15) |
InChI Key |
YUIQDDLRJWOUOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC1=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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